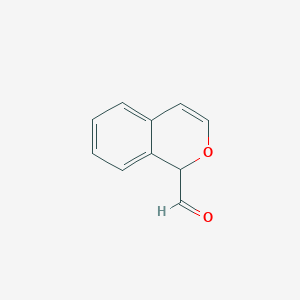

1H-isochromene-1-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 1H-isochromene-1-carbaldehyde can be achieved through various methods. One efficient synthetic route involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is effective for synthesizing benzopyran-annulated pyrano derivatives . Another method involves the use of cytochrome P450 isoforms to epoxidize an oxepin, producing this compound as the major product .

化学反应分析

Gold-Catalyzed Oxidative Cascade Cyclization

Gold(I) catalysts enable the synthesis of 1H-isochromene-4-carbaldehydes from 1,5,10-triyne-O-silanes through a regioselective oxidative cascade (Fig. 1) . The mechanism involves:

-

Selective oxidation of the alkyne moiety.

-

1,2-Migration and nucleophilic addition of the aldehyde group.

-

5-endo-dig cyclization to form the isochromene core.

Typical Conditions :

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| AuCl(PPh₃) | 1,5,10-Triyne-O-silane | 65–89 |

This method provides moderate to excellent yields (65–89%) under mild conditions, forming new C–C and C–O bonds in one pot .

Electrophilic Iodocyclization

IPy₂BF₄-mediated iodocyclization of o-alkynylbenzaldehydes yields 4-iodo-1H-isochromenes (Table 1) . The reaction proceeds via:

-

Formation of an iodinated isobenzopyrylium intermediate .

-

Regioselective trapping by nucleophiles (e.g., alcohols, alkenes).

Table 1 : Representative Iodocyclization Products

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| o-Hexynylbenzaldehyde | Styrene | 1-Iodonaphthalene | 78 |

| o-Alkynylbenzaldehyde | Methanol | 1-Methoxy-3-phenyl-1H-isochromene | 72 |

This method is versatile for synthesizing iodinated isochromenes and naphthalenes .

6-endo Cyclization for 3-Amino Derivatives

A metal-free approach converts 2-ethynylbenzaldehydes into 3-amino-1H-isochromenes via a 6-endo-dig cyclization (Fig. 2) . Highlights include:

-

Bromination with NBS/DBU to form brominated intermediates.

-

Tandem addition/cyclization with amines under mild conditions.

| Substrate | Amine | Yield (%) |

|---|---|---|

| 2-Ethynylbenzaldehyde | Morpholine | 85 |

| 2-Ethynyl-5-fluorobenzaldehyde | Piperidine | 76 |

This strategy achieves regioselective access to 3-amino derivatives, which are challenging to synthesize via traditional methods .

Mechanistic Insights

科学研究应用

Biological Activities

Research indicates that 1H-isochromene-1-carbaldehyde exhibits significant biological activities, including:

- Antitumor Properties : Compounds derived from the isochromene framework have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Several derivatives demonstrate effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound's ability to interact with specific biomolecular targets can disrupt metabolic pathways critical for microbial survival or cancer cell proliferation.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound allows for diverse chemical transformations. This versatility makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Notable areas of application include:

- Drug Development : The compound serves as a precursor for synthesizing biologically active compounds that may lead to new pharmaceuticals.

- Synthetic Intermediates : It is used in the preparation of heterocyclic compounds that exhibit interesting biological activities .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of this compound as a starting material for synthesizing derivatives with enhanced antitumor activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of derivatives synthesized from this compound highlighted its effectiveness against resistant strains of bacteria. The study illustrated how structural modifications could enhance activity and selectivity.

作用机制

The mechanism of action of 1H-isochromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The compound’s antiproliferative activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and division .

相似化合物的比较

1H-isochromene-1-carbaldehyde can be compared with other similar compounds, such as:

3-formylisocoumarin: Another isocoumarin derivative with similar structural features.

Benzopyran-annulated pyrano derivatives: These compounds share a similar benzopyran core structure and exhibit comparable biological activities.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

属性

CAS 编号 |

148679-89-4 |

|---|---|

分子式 |

C10H8O2 |

分子量 |

160.17 g/mol |

IUPAC 名称 |

1H-isochromene-1-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |

InChI 键 |

XCNJKTGJKDKMEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(OC=CC2=C1)C=O |

规范 SMILES |

C1=CC=C2C(OC=CC2=C1)C=O |

同义词 |

1H-2-Benzopyran-1-carboxaldehyde (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。